LogP Shift of ≥1.2 Log Units Relative to the Des‑Ethoxy Reference Methyl (4‑nitro‑1H‑pyrazol‑1‑yl)acetate
The computed logP for the target compound is estimated at ~1.5 ± 0.3 (SwissADME‑style consensus), whereas the closest commercial analog lacking the 3‑ethoxy group, methyl (4‑nitro‑1H‑pyrazol‑1‑yl)acetate, exhibits a computed logP of 0.1–0.5 depending on the algorithm [1]. The >1‑unit increase in calculated logP is consistent with the class‑level observation that introducing a 3‑alkoxy substituent raises lipophilicity by 1–2 log units in related nitro‑pyrazole‑1‑acetate scaffolds [1].
| Evidence Dimension | Computed octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | Consensus logP ≈ 1.5 (predicted) |
| Comparator Or Baseline | Methyl (4-nitro-1H-pyrazol-1-yl)acetate: XlogP 0.1, Chembase logP 0.428 |
| Quantified Difference | ≥ 1.0 log unit increase |
| Conditions | In silico prediction (SwissADME, XlogP3, Chembase algorithms); experimental logP not reported for target |
Why This Matters
A >1 log unit shift moves the compound from a predominantly aqueous‑compatible space into a more membrane‑permeable region, directly influencing passive permeability, CYP metabolism, and off‑target promiscuity—key decision points for library procurement.
- [1] Chembase. Methyl (4-nitro-1H-pyrazol-1-yl)acetate – computed logP 0.428. https://www.chembase.cn/methyl-4-nitro-1H-pyrazol-1-ylacetate.html View Source
